molecular formula C18H21NO6 B5163674 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid

Cat. No.: B5163674
M. Wt: 347.4 g/mol
InChI Key: ZZZOCTGZIOGBLT-UHFFFAOYSA-N
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Description

2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is a complex organic compound that belongs to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid with appropriate amines. The carboxylic acid group is activated using reagents like N,N’-carbonyldiimidazole (CDI) to facilitate the reaction . The reaction is carried out under mild conditions, often in solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylacetamide (DMA) with lithium chloride (LiCl) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The chromene moiety can be oxidized to form quinones.

    Reduction: The carbonyl group in the chromene ring can be reduced to form alcohols.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of photoactive materials and smart polymers.

Mechanism of Action

The mechanism of action of 2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methyl-2-oxochromen-7-yl)oxyacetic acid
  • 7-Carboxymethoxy-4-methylchromen-2-one
  • 2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetic acid

Uniqueness

2-[2-(4-Methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid is unique due to its specific structural features, such as the combination of chromene and amide functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-(4-methyl-2-oxochromen-7-yl)oxypropanoylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-4-5-14(18(22)23)19-17(21)11(3)24-12-6-7-13-10(2)8-16(20)25-15(13)9-12/h6-9,11,14H,4-5H2,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZOCTGZIOGBLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)O)NC(=O)C(C)OC1=CC2=C(C=C1)C(=CC(=O)O2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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